Violeta de pirocatecol

Descripción general

Descripción

Pyrocatechol violet, also known as pyrocatecholsulfonphthalein, is a sulfone phthalein dye. It is widely used as a complexometric indicator due to its ability to chelate metal ions, forming a bluish-violet complex. This compound is particularly valuable in analytical chemistry for its role in spectrophotometric and novel optical methods .

Aplicaciones Científicas De Investigación

Pyrocatechol violet has a wide range of applications in scientific research:

Analytical Chemistry: Used as a complexometric indicator in the formation of dye-metal complexes and to determine copper chelating activity.

Spectrophotometry: Employed in spectrophotometric methods for the detection of various substances, including glyphosate.

Electrochemical Methods: Utilized in the development of sensitive and selective electrochemical methods for the simultaneous determination of uric acid, xanthine, and hypoxanthine.

Mecanismo De Acción

Target of Action

Pyrocatechol Violet (PV) primarily targets metal ions . It is known to chelate these ions, forming a complex . The metal-PV complex is bluish-violet in color .

Mode of Action

The interaction of PV with its targets involves the formation of a complex between the PV and the metal ions . This complex formation is a key aspect of its mode of action. The metal-PV complex is bluish-violet in color, indicating the successful interaction between PV and the metal ions .

Biochemical Pathways

The biochemical pathways affected by PV primarily involve the chelation of metal ions . This chelation can affect various biochemical processes that depend on these metal ions. The specific pathways and their downstream effects can vary depending on the type of metal ion involved and the environmental conditions .

Result of Action

The primary result of PV’s action is the formation of a bluish-violet complex with metal ions . This complex can be used in various applications, including as a complexometric indicator . PV has also been used to determine Cu 2+ chelating activity .

Action Environment

The action of PV can be influenced by various environmental factors. For instance, the acid-base properties of PV are influenced by ionic strength, composition of the solution, the presence and the nature of organic co-solvents as well as the nature and concentration of surfactants . These factors can affect the optical characteristics of the reagents and complexes and the stabilities of the latter .

Análisis Bioquímico

Biochemical Properties

Pyrocatechol Violet plays a significant role in biochemical reactions, particularly in the formation of dye-metal complexes . It interacts with various metal ions, forming complexes that exhibit distinct chromaticity characteristics . The nature of these interactions is primarily chelation, where Pyrocatechol Violet binds to metal ions .

Cellular Effects

The effects of Pyrocatechol Violet on cells and cellular processes are primarily observed through its interactions with metal ions. For instance, it has been used in the determination of Cu 2+ chelating activity . Detailed information on its influence on cell function, signaling pathways, gene expression, and cellular metabolism is currently limited.

Molecular Mechanism

At the molecular level, Pyrocatechol Violet exerts its effects through the formation of complexes with metal ions . This involves binding interactions with the ions, potentially influencing enzyme activity and gene expression. Specific details on the molecular mechanisms of Pyrocatechol Violet remain to be fully elucidated.

Temporal Effects in Laboratory Settings

It has been used in spectrophotometric and novel optical methods of analysis .

Metabolic Pathways

Its primary known biochemical role is in the formation of dye-metal complexes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of pyrocatechol violet involves the reaction of catechol with o-methylbenzenesulfonic anhydride in toluene. The mixture is heated to reflux and stirred at 95-105°C for 5 hours. The reaction solution is then adjusted with acetic acid until it turns yellow, followed by cooling, washing with ether, and drying at 50°C to obtain pyrocatechol violet .

Industrial Production Methods: Industrial production methods for pyrocatechol violet are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: Pyrocatechol violet undergoes oxidation reactions, such as with nitrite ions in an aqueous acidic medium.

Chelation: It forms complexes with various metal ions, including copper, nickel, and cadmium.

Common Reagents and Conditions:

Oxidation: Nitrite ions in aqueous hydrochloric acid.

Chelation: Metal ions such as copper, nickel, and cadmium in aqueous solutions.

Major Products:

Oxidation: The major products depend on the specific oxidizing agent used.

Chelation: Metal-pyrocatechol violet complexes.

Comparación Con Compuestos Similares

Pyrogallol Red: Another sulfone phthalein dye used in similar applications.

Alizarin Red S: A dye used for staining and complexometric titrations.

Methyl Violet: A dye used in histology and as a pH indicator.

Uniqueness: Pyrocatechol violet is unique in its high sensitivity and selectivity for metal ion detection. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry .

Actividad Biológica

Pyrocatechol violet (PCV) is a synthetic organic compound widely used in various biological and analytical applications due to its unique chemical properties. This article delves into the biological activity of pyrocatechol violet, highlighting its mechanisms of action, applications, and relevant research findings.

Pyrocatechol violet is a phenolic compound that exhibits a strong affinity for metal ions, particularly lanthanides, which enhances its utility in various detection methods. The compound's structure allows it to participate in redox reactions, making it effective in catalyzing oxidation processes. The presence of hydroxyl groups on the benzene ring facilitates electron transfer, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃O₃S |

| Molecular Weight | 253.26 g/mol |

| Solubility | Soluble in water |

| pH Stability | Stable at pH 4-9 |

Biological Applications

- Antibacterial Activity : Recent studies have demonstrated that PCV exhibits significant antibacterial properties. It has been utilized in the detection of bacterial spores through colorimetric methods. For instance, a study indicated that PCV complexes with lanthanide ions could effectively immobilize and detect bacterial spores, showcasing its potential as a biosensor for biothreats .

- Electrochemical Applications : PCV has been investigated for its electrocatalytic properties. Research shows that when electrodeposited on modified electrodes, it can enhance the oxidation of biomolecules such as dihydronicotinamide adenine dinucleotide (NADH), demonstrating its potential in biosensing applications .

- Spectrophotometric Methods : PCV is frequently employed as a chromogenic reagent in spectrophotometric assays for the quantitative determination of various compounds, including beta-lactam antibiotics. Its ability to form colored complexes with these drugs allows for sensitive detection and quantification .

Case Study 1: Detection of Bacterial Spores

A study involving the use of erbium-pyrocatechol violet complexes showed promising results in detecting bacterial spores of biothreat importance. The method achieved a limit of detection as low as 60 µM for dipicolinic acid (DPA), a chemical marker for bacterial spores, demonstrating the effectiveness of PCV in rapid onsite detection methods .

Case Study 2: Clinical Implications in Protein Measurement

Another significant application of pyrocatechol violet lies in clinical diagnostics. However, research has highlighted limitations when using PCV-based assays for urinary protein measurement, indicating that results can be inflated in dilute urine samples. This emphasizes the need for standardization and quality improvement in laboratory practices .

Research Findings

- Oxidation Mechanism : Studies have shown that calcium ions can enhance the oxidation rate of catechols like pyrocatechol by facilitating electron transport to dioxygen, leading to the formation of reactive oxygen species (ROS). This mechanism suggests potential roles for PCV in oxidative stress-related studies .

- Environmental Monitoring : PCV has also been explored as a tool for monitoring indoor air pollution due to its sensitivity to specific environmental conditions, further expanding its applicability beyond traditional laboratory settings .

Propiedades

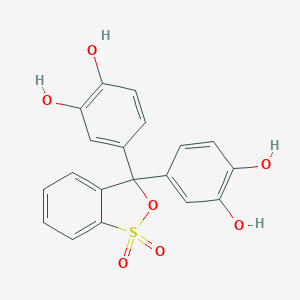

IUPAC Name |

4-[3-(3,4-dihydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7S/c20-14-7-5-11(9-16(14)22)19(12-6-8-15(21)17(23)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,20-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRCKIRSVQAAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059429 | |

| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Pyrocatechol violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-41-3 | |

| Record name | Pyrocatechol violet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrocatechol Violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrocatechol violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Catechol violet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[3-(3,4-dihydroxyphenyl)-1,1-dioxobenzo[c]oxathiol-3-yl]benzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pyrocatechol Violet interact with metal ions?

A1: Pyrocatechol Violet primarily interacts with metal ions through its catechol moiety, forming stable chelate complexes. [] This interaction involves the donation of electron pairs from the oxygen atoms of the catechol group to the vacant orbitals of the metal ion, resulting in a stable ring structure.

Q2: What are the structural characteristics of Pyrocatechol Violet?

A2: Pyrocatechol Violet (C19H14O7S) has a molecular weight of 386.38 g/mol. [] Its structure includes a central carbon atom bonded to three aromatic rings, with two hydroxyl groups on one ring forming the catechol moiety. Additionally, a sulfonic acid group contributes to its solubility in water.

Q3: Does the pH of the solution influence the complexation of Pyrocatechol Violet with metal ions?

A3: Yes, pH significantly affects the complexation of Pyrocatechol Violet with metal ions. [] The stability and spectral properties of the complexes vary depending on the pH, with different pH ranges favoring specific complexation equilibria and color changes.

Q4: Is Pyrocatechol Violet compatible with different materials used in analytical procedures?

A4: Pyrocatechol Violet exhibits compatibility with various materials commonly employed in analytical procedures, including quartz cuvettes for spectrophotometric measurements and different types of resins for preconcentration and separation techniques. [, ]

Q5: Does Pyrocatechol Violet possess catalytic properties?

A5: While Pyrocatechol Violet itself may not exhibit strong intrinsic catalytic activity, its complexes with certain metal ions can act as catalysts in specific reactions. [, ] For example, the complexation of Pyrocatechol Violet with cobalt ions enhances its catalytic activity in the oxidation of organic dyes.

Q6: Can Pyrocatechol Violet be used for the determination of specific metal ions in complex matrices?

A6: Yes, Pyrocatechol Violet has proven valuable for determining trace amounts of various metal ions, including tin, aluminum, and zirconium, even in complex matrices like canned foods, sea water, and alloy steel samples. [, , , ] This selectivity arises from the specific pH conditions and the use of masking agents to minimize interference from other ions.

Q7: What is the role of surfactants in the spectrophotometric determination of metal ions using Pyrocatechol Violet?

A7: Surfactants like cetyltrimethylammonium bromide (CTAB) can significantly enhance the sensitivity of spectrophotometric methods using Pyrocatechol Violet by forming micelles that solubilize the metal-PCV complexes, leading to bathochromic shifts and increased absorbance. []

Q8: Can Pyrocatechol Violet be employed in flow injection analysis (FIA) systems?

A8: Yes, Pyrocatechol Violet is successfully incorporated into flow injection analysis systems for the determination of various analytes. [, ] Its rapid complexation kinetics and well-defined spectral properties make it suitable for FIA, enabling fast and automated analyses.

Q9: How is Pyrocatechol Violet used in solid-phase spectrophotometry?

A9: Pyrocatechol Violet can be immobilized on solid supports like silica-titania xerogels for solid-phase spectrophotometry. [] This approach involves monitoring the color change of the immobilized PCV upon interaction with target analytes, enabling simple and portable sensing applications.

Q10: What preconcentration techniques can be coupled with Pyrocatechol Violet for trace analysis?

A10: Pyrocatechol Violet can be effectively combined with various preconcentration techniques, such as solid-phase extraction using chelating resins or microcolumn separation using modified adsorbents, to enhance the sensitivity of metal ion determinations in trace analysis. [, , ]

Q11: How is the accuracy and precision of Pyrocatechol Violet-based analytical methods assessed?

A11: The accuracy and precision of Pyrocatechol Violet-based analytical methods are typically evaluated through standard procedures, including analyzing certified reference materials, performing recovery studies by spiking samples with known analyte concentrations, and assessing the relative standard deviation of replicate measurements. [, , ]

Q12: Can Pyrocatechol Violet be used for applications beyond metal ion detection?

A12: Yes, Pyrocatechol Violet has shown promise in diverse applications beyond metal ion detection. For instance, it has been investigated for its ability to determine phytate in urine, showcasing its versatility as an analytical reagent. []

Q13: What are the limitations of using Pyrocatechol Violet in analytical procedures?

A13: Despite its versatility, certain limitations are associated with Pyrocatechol Violet. Interference from other metal ions that form colored complexes with PCV, potential matrix effects influencing complexation, and the need for careful pH control to ensure optimal sensitivity and selectivity are some factors to consider when employing Pyrocatechol Violet in analytical procedures. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.